N-(5-bromo-[1,2,4]triazolo[1,5-a]pyridin-2-yl)cyclopropanecarboxamide

Process Chemistry JAK1 Inhibitor Synthesis Pharmacophore Integrity

N-(5-bromo-[1,2,4]triazolo[1,5-a]pyridin-2-yl)cyclopropanecarboxamide is a heterocyclic building block positioned as a pivotal late-stage intermediate in the convergent synthesis of filgotinib (GLPG0634), an orally bioavailable, selective Janus kinase 1 (JAK1) inhibitor. The compound comprises a [1,2,4]triazolo[1,5-a]pyridine core, a 5-bromo substituent that serves as a functional handle for palladium-catalyzed cross-coupling, and a cyclopropanecarboxamide moiety that is conserved in the final pharmacophore.

Molecular Formula C10H9BrN4O
Molecular Weight 281.11 g/mol
CAS No. 1142943-96-1
Cat. No. B6323139
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(5-bromo-[1,2,4]triazolo[1,5-a]pyridin-2-yl)cyclopropanecarboxamide
CAS1142943-96-1
Molecular FormulaC10H9BrN4O
Molecular Weight281.11 g/mol
Structural Identifiers
SMILESC1CC1C(=O)NC2=NN3C(=N2)C=CC=C3Br
InChIInChI=1S/C10H9BrN4O/c11-7-2-1-3-8-12-10(14-15(7)8)13-9(16)6-4-5-6/h1-3,6H,4-5H2,(H,13,14,16)
InChIKeyXLBCMNCPMMPNHH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(5-Bromo-[1,2,4]triazolo[1,5-a]pyridin-2-yl)cyclopropanecarboxamide (CAS 1142943-96-1): A Critical Filgotinib Intermediate for JAK1-Targeted Research


N-(5-bromo-[1,2,4]triazolo[1,5-a]pyridin-2-yl)cyclopropanecarboxamide is a heterocyclic building block positioned as a pivotal late-stage intermediate in the convergent synthesis of filgotinib (GLPG0634), an orally bioavailable, selective Janus kinase 1 (JAK1) inhibitor [1]. The compound comprises a [1,2,4]triazolo[1,5-a]pyridine core, a 5-bromo substituent that serves as a functional handle for palladium-catalyzed cross-coupling, and a cyclopropanecarboxamide moiety that is conserved in the final pharmacophore [2]. Its primary utility lies not as a stand-alone bioactive molecule, but as the immediate precursor to the drug substance, making its chemical identity and purity directly consequential to the quality of downstream API. Multiple vendors list the compound under the synonym “Filgotinib Impurity 1,” reflecting its commercial relevance to both innovator and generic pharmaceutical development programs targeting rheumatoid arthritis and inflammatory bowel disease .

Why N-(5-Bromo-[1,2,4]triazolo[1,5-a]pyridin-2-yl)cyclopropanecarboxamide Cannot Be Replaced by Generic Triazolopyridine Analogs


The decision to select N-(5-bromo-[1,2,4]triazolo[1,5-a]pyridin-2-yl)cyclopropanecarboxamide over other triazolopyridine derivatives is driven by its specific and non-negotiable chemical architecture, which directly recapitulates the western hemisphere of filgotinib. The 5-bromo substituent is not a passive placeholder; it is the sole functional group that enables the key Suzuki-Miyaura cross-coupling with a phenylboronic acid partner, installing the 5-(4-substituted-phenyl) motif that is essential for JAK1 selectivity and potency [1]. Replacing the bromine with chlorine alters oxidative addition kinetics at palladium, while de-brominated analogs lack the requisite reactivity for this transformation entirely [2]. Furthermore, the cyclopropanecarboxamide at the 2-position is the exact amide found in filgotinib, meaning that any intermediate with a different acyl group would necessitate additional deprotection and re-acylation steps, introducing inefficiency and increasing the impurity burden in the final API [3]. These structural features make the compound a single-source, fit-for-purpose intermediate that cannot be freely interchanged with its closest in-class analogs without compromising the established, regulatory-cited synthetic route.

Quantitative Differentiation of CAS 1142943-96-1: Head-to-Head Comparisons Against Alternative Filgotinib Intermediates


Structural Conservation of the Pharmacophore: Direct Comparison of Cyclopropanecarboxamide vs. Alternative 2-Amino Substituents

The target compound retains the exact cyclopropanecarboxamide pharmacophore present in filgotinib (GLPG0634). In contrast, the most closely related commercial intermediate, Filgotinib Impurity 5 (5-bromo-[1,2,4]triazolo[1,5-a]pyridin-2-amine, CAS 1010120-55-4), bears a free 2-amino group rather than the cyclopropanecarboxamide [1]. Selection of the amine intermediate necessitates an additional acylation step with cyclopropanecarbonyl chloride to install the pharmacophore, introducing a unit operation, increasing process mass intensity, and creating a new impurity control point [2]. The target compound eliminates this step entirely, serving as a direct precursor that requires only the C5 Suzuki coupling to reach the final API.

Process Chemistry JAK1 Inhibitor Synthesis Pharmacophore Integrity

Validated Suzuki Coupling Reactivity: C5-Bromo vs. C5-Unsubstituted or C5-Chloro Analogs

The C5 bromine atom is the functional linchpin enabling the convergent assembly of filgotinib via palladium-catalyzed Suzuki-Miyaura coupling with aryl boronic acids. The rate and yield of this transformation are dictated by the identity of the halogen at C5. While specific yields are rarely disclosed in peer-reviewed literature for this intermediate, the authorized patent routes (EP 2445911, US 8088764) consistently employ the 5-bromo intermediate (Compound VII) with PdCl2(dppf) and K2CO3 in dioxane/H2O at 90 °C to react with 4-(hydroxymethyl)phenylboronic acid [1]. In general aryl halide reactivity, C-Br bonds undergo oxidative addition to Pd(0) significantly faster than C-Cl bonds, while C-I bonds, though more reactive, are more costly and prone to unwanted side reactions including homocoupling and dehalogenation [2]. A 5-unsubstituted analog is chemically incapable of undergoing this cross-coupling and would require a separate C-H activation strategy, which is not part of the validated regulatory synthesis [2].

Cross-Coupling Chemistry Suzuki-Miyaura Aryl Halide Reactivity

Commercial Purity and Quality Control Specifications: A Comparative Analysis of Available Supply Sources

The target compound is commercially available from multiple global suppliers with defined and differentiated purity specifications. TCI (Shanghai) offers the compound at >98.0% purity by HPLC with NMR confirmation of structure . Bidepharm supplies the compound at a standard purity of 98% and provides batch-specific QC documentation including NMR, HPLC, and GC reports . BOC Sciences lists the compound at ≥97% purity . This multi-sourced availability with documented analytical characterization contrasts with the more limited commercial availability of the 2-amino analog (Filgotinib Impurity 5, CAS 1010120-55-4), which is primarily offered by specialty reference standard suppliers with longer lead times and at premium pricing typical of impurity reference materials rather than bulk intermediates.

Quality Control Purity Specification Procurement

Molecular Topology and Physicochemical Properties vs. Filgotinib: Implications for Preclinical CMC Development

The target compound possesses a calculated LogP (XLogP3) of approximately 1.7 and a topological polar surface area (TPSA) of 59.3 Ų . These values position it as substantially more lipophilic and less polar than the final drug substance filgotinib, which bears a polar thiomorpholine-1,1-dioxide moiety (calculated TPSA for filgotinib exceeds 110 Ų). The molecular weight of 281.11 g/mol represents a 129 Da reduction relative to filgotinib (MW ~410.4). This difference in physicochemical profile is critical for process development and purification, as the lower TPSA of the intermediate facilitates its separation from more polar reaction byproducts by normal-phase chromatography or crystallization. Furthermore, the compound's solid physical form (white to brown powder or crystal) is well-suited for long-term storage at ambient temperature under inert gas , enabling bulk inventory management without cold-chain logistics.

Physicochemical Properties CMC Development Pre-formulation

Procurement-Driven Application Scenarios for N-(5-Bromo-[1,2,4]triazolo[1,5-a]pyridin-2-yl)cyclopropanecarboxamide


GMP and Non-GMP Synthesis of Filgotinib API for Generic Drug Development

Procurement of CAS 1142943-96-1 at >98% purity as the penultimate intermediate for filgotinib API manufacturing, specifically in the Suzuki coupling step with 4-(hydroxymethyl)phenylboronic acid (CAS 59016-93-2) as disclosed in EP 2445911 . This compound is the preferred starting material for Abbreviated New Drug Application (ANDA) filers because it circumvents the additional acylation step required when using the 2-amino intermediate (Filgotinib Impurity 5, CAS 1010120-55-4), thereby reducing the regulatory impurity qualification burden . The compound's ready availability in bulk quantities (1 g, 5 g, 10 g packs) from major suppliers ensures supply chain resilience for kilo-lab and pilot-plant scale campaigns .

Preparation and Qualification of Filgotinib Impurity Reference Standards

The compound is explicitly cataloged as “Filgotinib Impurity 1” by reference standard suppliers such as Veeprho (Cat No. VE0017502) and SynZeal . This designates its direct use in analytical method development, method validation (AMV), and quality control release testing for filgotinib drug substance and drug product in accordance with ICH Q3A/B guidelines. The availability of full characterization data (NMR, HPLC, GC) from vendors such as Bidepharm supports the regulatory requirement for well-characterized impurity markers. Compared to sourcing custom-synthesized impurities de novo, procurement of this off-the-shelf, well-characterized reference standard accelerates the ANDA filing timeline.

Structure-Activity Relationship (SAR) Exploration of Novel JAK1 Inhibitors

The compound serves as a versatile starting material for medicinal chemistry programs aiming to explore novel 5-aryl-substituted triazolopyridine JAK1 inhibitors beyond filgotinib. The C5-bromo handle permits diversification via Suzuki coupling with a wide array of commercially available aryl and heteroaryl boronic acids and esters, enabling rapid parallel library synthesis . Compared to initiating SAR studies from the simpler 2-amino scaffold, the pre-installed cyclopropanecarboxamide eliminates an entire diversification step at the C2 position, allowing medicinal chemists to focus synthetic resources exclusively on C5 variation. This convergent strategy directly mirrors the well-precedented filgotinib discovery pathway .

Process Chemistry Optimization and Route Scouting for Filgotinib Alternatives

Process chemists engaged in route scouting or optimization of filgotinib synthesis can employ CAS 1142943-96-1 as the baseline intermediate for evaluating alternative C-C bond-forming technologies at C5. The compound's established reactivity under standard Suzuki-Miyaura conditions (PdCl2(dppf), aqueous dioxane, 90 °C) provides a benchmark against which novel catalytic systems — such as those employing Ni catalysts, photoredox conditions, or greener solvents — can be quantitatively compared in terms of yield and impurity profile . Its commercial availability and defined purity specification ensure experimental reproducibility across different laboratories, a critical requirement for process robustness studies .

Quote Request

Request a Quote for N-(5-bromo-[1,2,4]triazolo[1,5-a]pyridin-2-yl)cyclopropanecarboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.